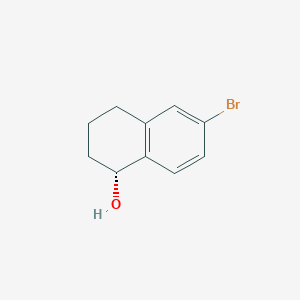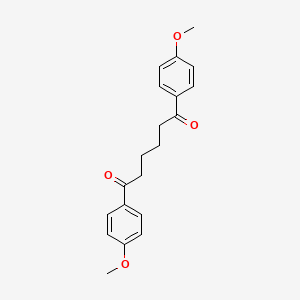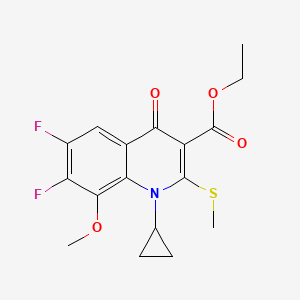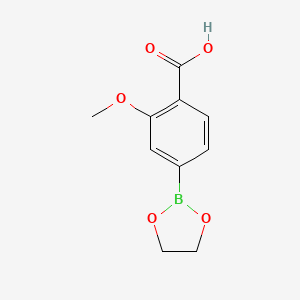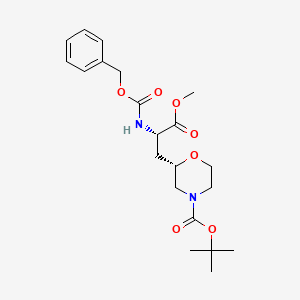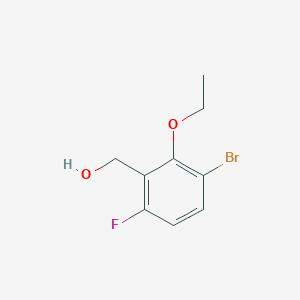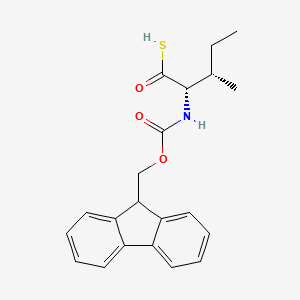
Fmoc-Ile-SH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Ile-SH, also known as N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine, is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The Fmoc group serves as a protecting group for the amino terminus, allowing for the sequential addition of amino acids to form peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ile-SH typically involves the protection of the amino group of L-isoleucine with the Fmoc group. This is achieved by reacting L-isoleucine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions must be carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the sequential addition of amino acids to a growing peptide chain. The Fmoc group is removed using a solution of piperidine in dimethylformamide (DMF), allowing for the addition of the next amino acid .
化学反応の分析
Types of Reactions
Fmoc-Ile-SH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group is removed using a base such as piperidine, resulting in the formation of a free amino group.
Oxidation and Reduction: The thiol group (-SH) in this compound can undergo oxidation to form disulfides or reduction to form free thiols.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.
Oxidation: Hydrogen peroxide or iodine.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Deprotection: Free amino group.
Coupling: Peptide bonds forming longer peptide chains.
Oxidation: Disulfide bonds.
Reduction: Free thiol groups.
科学的研究の応用
Fmoc-Ile-SH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Used in the design of peptide therapeutics and vaccines.
Industry: Employed in the production of peptide-based materials and hydrogels for biomedical applications.
作用機序
The primary mechanism of action of Fmoc-Ile-SH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids . The thiol group can also participate in redox reactions, forming disulfide bonds that stabilize the peptide structure .
類似化合物との比較
Similar Compounds
Fmoc-Val-SH: A derivative of valine with similar protecting group chemistry.
Fmoc-Leu-SH: A derivative of leucine used in peptide synthesis.
Fmoc-Met-SH: A derivative of methionine with a sulfur-containing side chain.
Uniqueness
Fmoc-Ile-SH is unique due to the presence of the isoleucine side chain, which imparts specific hydrophobic properties to the peptide. This can influence the folding and stability of the resulting peptides, making this compound particularly useful in the synthesis of peptides with specific structural requirements .
特性
分子式 |
C21H23NO3S |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanethioic S-acid |
InChI |
InChI=1S/C21H23NO3S/c1-3-13(2)19(20(23)26)22-21(24)25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,24)(H,23,26)/t13-,19-/m0/s1 |
InChIキー |
OPPHCXUJEZEZRB-DJJJIMSYSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CCC(C)C(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B14021240.png)
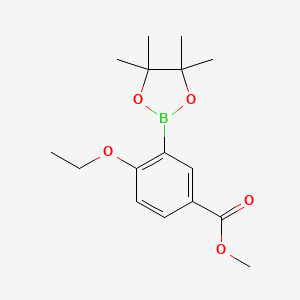
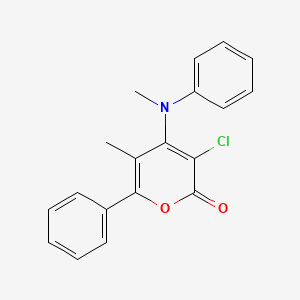
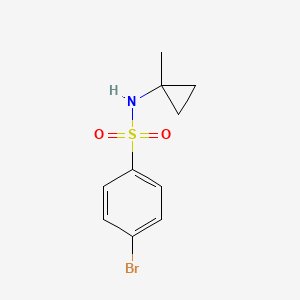
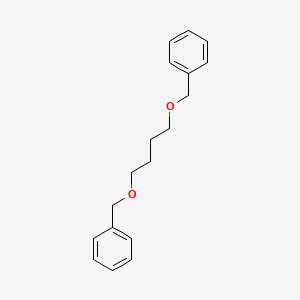
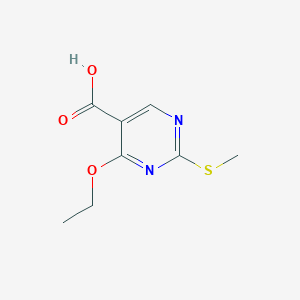
![(1R,7S)-2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B14021268.png)
